1-Methyl-4-(trifluoromethyl)naphthalene
CAS No.: 52331-42-7
VCID: VC4445757
Molecular Formula: C12H9F3
Molecular Weight: 210.199
* For research use only. Not for human or veterinary use.

Description |
1-Methyl-4-(trifluoromethyl)naphthalene is an organic compound belonging to the naphthalene family, characterized by the presence of a methyl group and a trifluoromethyl group attached to the naphthalene ring. Its molecular formula is C₁₂H₉F₃, with a molar mass of approximately 210.2 g/mol . This compound is notable for its unique chemical properties and potential applications in various scientific fields. Synthesis MethodsThe synthesis of 1-Methyl-4-(trifluoromethyl)naphthalene can be achieved through various methods involving naphthalene derivatives, often requiring precise control over reaction conditions to achieve desired substitution patterns on the aromatic ring. Synthesis Approaches:
These methods allow for tailored introduction of functional groups, enhancing versatility in further derivatization reactions. Chemical ReactivityThis compound participates in typical reactions associated with aromatic hydrocarbons, including resistance to reduction and oxidation under standard laboratory conditions due to its stable conjugated double bond system. Mechanism of Action:The trifluoromethyl group's electron-withdrawing effect influences reactivity by making certain positions more susceptible to electrophilic attack during substitution reactions. ApplicationsGiven its unique structure, 1-Methyl-4-(trifluoromethyl)naphthalene has potential applications across several fields: Fields:
Its distinct characteristics make it valuable for research into novel materials and biological interactions . |
---|---|
CAS No. | 52331-42-7 |
Product Name | 1-Methyl-4-(trifluoromethyl)naphthalene |
Molecular Formula | C12H9F3 |
Molecular Weight | 210.199 |
IUPAC Name | 1-methyl-4-(trifluoromethyl)naphthalene |
Standard InChI | InChI=1S/C12H9F3/c1-8-6-7-11(12(13,14)15)10-5-3-2-4-9(8)10/h2-7H,1H3 |
Standard InChIKey | ZLTBAVNWQOCMIB-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C2=CC=CC=C12)C(F)(F)F |
Solubility | not available |
PubChem Compound | 11264278 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume